molecular formula C13H24N2O2 B2924406 Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate CAS No. 2375270-29-2

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B2924406
CAS No.: 2375270-29-2
M. Wt: 240.347
InChI Key: CKJDQJCPGDKSIJ-UHFFFAOYSA-N
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Description

Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate: is a synthetic organic compound characterized by a spirocyclic structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of the tert-butyl group and the spirocyclic framework contributes to its stability and reactivity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a cyclic ketone or aldehyde under acidic or basic conditions.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via reductive amination, where a primary amine reacts with formaldehyde in the presence of a reducing agent such as sodium cyanoborohydride.

    Protection of the Carboxyl Group: The carboxyl group is often protected as a tert-butyl ester using tert-butyl alcohol and an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming corresponding imines or amides.

    Reduction: Reduction reactions can target the spirocyclic ring or the carboxylate group, leading to the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound can serve as a scaffold for the design of bioactive molecules. Its spirocyclic structure is often found in natural products and pharmaceuticals, making it a valuable template for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the aminomethyl group and the spirocyclic core can enhance the biological activity and specificity of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the spirocyclic core provides structural rigidity and stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 8-(aminomethyl)-6-azaspiro[3.4]octane-6-carboxylate
  • Tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-4-carboxylate

Uniqueness

Compared to similar compounds, tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate is unique due to the specific positioning of the aminomethyl and carboxylate groups. This configuration can influence its reactivity and interaction with other molecules, making it a distinct entity in synthetic and medicinal chemistry.

Properties

IUPAC Name

tert-butyl 8-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-8-5-10(9-14)13(15)6-4-7-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJDQJCPGDKSIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C12CCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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